molecular formula C11H7N3 B599696 [3,3'-Bipyridine]-5-carbonitrile CAS No. 1802-33-1

[3,3'-Bipyridine]-5-carbonitrile

Cat. No. B599696
CAS RN: 1802-33-1
M. Wt: 181.198
InChI Key: XNLNVPMNYUHAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bipyridines are a class of chemical compounds which are known for their ability to act as ligands in coordination chemistry . They are characterized by two pyridine moieties linked together .


Synthesis Analysis

The synthesis of bipyridines often involves palladium-catalyzed reactions . For instance, Ye et al. reported the synthesis of dipyridines through the Pd-catalyzed non-directed C-3 arylation of pyridine .


Molecular Structure Analysis

The structure of bipyridine complexes can be interpreted by different spectroscopic techniques such as MS, IR, 1H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .


Physical And Chemical Properties Analysis

Physical properties of a substance can be observed or measured without changing the identity of the substance . These include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .

Scientific Research Applications

Specific Scientific Field

Organic Chemistry

Summary of the Application

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Methods of Application or Experimental Procedures

Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst. Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

Results or Outcomes

The synthesis of bipyridine derivatives has been advanced over the last 30 years using metal complexes under both homogeneous and heterogeneous conditions. Moreover, strategies for bipyridine synthesis involving sulfur and phosphorous compounds are examined .

Proton Transfer Photophysics

Specific Scientific Field

Photophysics

Summary of the Application

The excited-state intramolecular proton transfer (ESIPT) process in 2,2’-Bipyridine-3,3’-diol (BP (OH) 2) system has interested a lot of researchers from both the experimental and the theoretical sides .

Methods of Application or Experimental Procedures

The ESIPT process in BP (OH) 2 system has been studied in various organized media, like, micelles, vesicles, fibrils, etc .

Results or Outcomes

The ESIPT process in BP (OH) 2 system has found extensive application in determining the nature of the microenvironment of different chemical as well as biological confinements .

Ligands in Transition-Metal Catalysis

Specific Scientific Field

Inorganic Chemistry

Summary of the Application

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including ligands in transition-metal catalysis .

Methods of Application or Experimental Procedures

Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .

Results or Outcomes

Problems can be caused by the strong coordination of the product with the metal center decreasing catalytic activity. There are several recent reviews on the synthesis of bipyridine derivatives .

Treatment of Congestive Heart Failure

Specific Scientific Field

Pharmacology

Summary of the Application

The 3,4’-bipyridine derivatives inamrinone and milrinone are used occasionally for short term treatment of congestive heart failure .

Methods of Application or Experimental Procedures

They inhibit phosphodiesterase and thus increasing cAMP, exerting positive inotropy and causing vasodilation .

Results or Outcomes

These compounds have been found to be effective in the short-term treatment of congestive heart failure .

Supramolecular Structures

Specific Scientific Field

Supramolecular Chemistry

Summary of the Application

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including supramolecular structures .

Methods of Application or Experimental Procedures

The nitrogen atoms of bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

Results or Outcomes

The synthesis of functionalized bipyridines and their applications, ranging from novel synthetic transformations to the design and development of new materials, has been a topic of interest .

Electrochemical Methods

Specific Scientific Field

Electrochemistry

Summary of the Application

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including electrochemical methods .

Methods of Application or Experimental Procedures

Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .

Results or Outcomes

The aim of this review is to categorize recent research findings over the last 30 years, focusing on metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .

Safety And Hazards

While specific safety data for “[3,3’-Bipyridine]-5-carbonitrile” is not available, it’s important to handle all chemical substances with care. For example, 2,2’-Bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the field of bipyridines seem to point towards low-spin Co(II) redox shuttles with more negative redox potentials to be paired with a dye or dye mixture that absorbs into the near-infrared region .

properties

IUPAC Name

5-pyridin-3-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLNVPMNYUHAIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660345
Record name [3,3'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3,3'-Bipyridine]-5-carbonitrile

CAS RN

1802-33-1
Record name [3,3′-Bipyridine]-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,3'-Bipyridine]-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
DD Liang, SY Guo, S Tong, MX Wang - Tetrahedron, 2021 - Elsevier
A practical synthetic method has been developed for polyfunctionalized biaryls based on a facile one-pot nucleophilic aromatic substitution (S N Ar) reaction and [5,5]- or [3,3]-…
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.